Tert-butyl benzo[d]oxazol-7-ylcarbamate
Description
Historical Context and Evolution of Benzo[d]oxazole Scaffolds in Organic Synthesis
The benzo[d]oxazole scaffold, a bicyclic heterocyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring, is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. nih.govtandfonline.com Historically, the synthesis of benzoxazoles has been a subject of significant interest in organic chemistry, with early methods often relying on the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. jocpr.com Over the decades, synthetic methodologies have evolved considerably, leading to the development of milder and more efficient protocols. These include palladium-mediated oxidative cyclizations, reactions catalyzed by strong acids or microwaves, and the use of various oxidants in the cyclization of phenolic Schiff bases. jocpr.com The versatility of the benzo[d]oxazole core has established it as a key building block in the development of new chemical entities with diverse biological activities. nih.govnih.gov
Fundamental Principles of Carbamate (B1207046) Functional Groups in Contemporary Chemical Transformations
Carbamates, with the general formula R₂NC(O)OR', are organic compounds that can be formally considered esters of carbamic acid (NH₂COOH). wikipedia.org This functional group is of significant importance in organic chemistry, playing a crucial role as a key structural motif in many approved drugs and prodrugs. semanticscholar.orgacs.org The carbamate linkage is chemically robust and can enhance the metabolic stability of molecules, making it a valuable surrogate for peptide bonds in medicinal chemistry. acs.orgnih.gov Furthermore, carbamates are widely used as protecting groups for amines in the synthesis of complex molecules, particularly in peptide synthesis. nih.govmasterorganicchemistry.com The electronic properties of the carbamate group, characterized by the delocalization of the nitrogen lone pair into the carbonyl group, influence its reactivity and conformational preferences, which can be strategically exploited in drug design to modulate interactions with biological targets. acs.org
Strategic Importance of N-Protection Strategies, with a Focus on the tert-Butoxycarbonyl (Boc) Group, in Heterocyclic Synthesis
In the multi-step synthesis of complex molecules, particularly those containing heterocyclic rings, the protection of reactive functional groups is a critical strategy. The amino group, being nucleophilic, often requires protection to prevent unwanted side reactions. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most widely employed due to its ease of installation and its stability under a wide range of reaction conditions, including those that are nucleophilic, basic, and catalytic hydrogenation. masterorganicchemistry.comnih.govnih.gov
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai Its removal, or deprotection, is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which allows for selective deprotection in the presence of other acid-labile groups. ontosight.aiwikipedia.org This orthogonality makes the Boc group an invaluable tool in the synthesis of complex heterocyclic structures, enabling chemists to selectively unmask the amine functionality at the desired stage of a synthetic sequence. nih.govrsc.org
Overview of Research Trajectories for Tert-butyl Benzo[d]oxazol-7-ylcarbamate and Related Structural Analogs
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the compound represents a confluence of the well-established fields of benzoxazole (B165842) chemistry and carbamate protecting group strategies. Research into structurally similar molecules, such as other substituted benzoxazole derivatives and tert-butyl phenylcarbamates, provides a strong indication of the potential research directions for this compound. nih.govresearchgate.net
Investigations into related benzoxazole derivatives have focused on their wide-ranging biological activities. tandfonline.comnih.gov Similarly, studies on tert-butyl carbamate derivatives often explore their utility as synthetic intermediates in the preparation of pharmacologically active compounds. nih.govgoogle.com It is therefore plausible that research on this compound would be directed towards its use as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The Boc-protected amine at the 7-position of the benzoxazole ring provides a synthetic handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Table 1: Key Chemical Moieties and Their Significance
| Chemical Moiety | Significance in Organic Synthesis and Medicinal Chemistry |
|---|---|
| Benzo[d]oxazole | A privileged scaffold found in numerous natural products and pharmaceuticals; possesses a wide range of biological activities. nih.govtandfonline.comnih.gov |
| Carbamate | A stable functional group used as a peptide bond isostere and a versatile protecting group for amines. acs.orgnih.gov |
| tert-Butoxycarbonyl (Boc) Group | A widely used acid-labile protecting group for amines, crucial for multi-step synthesis of complex molecules. masterorganicchemistry.comnih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
1356111-22-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(1,3-benzoxazol-7-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-9-6-4-5-8-10(9)16-7-13-8/h4-7H,1-3H3,(H,14,15) |
InChI Key |
SRPAQSHICVRAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Tert Butyl Benzo D Oxazol 7 Ylcarbamate
Intrinsic Reactivity of the Benzo[d]oxazole Heterocyclic Core
The benzoxazole (B165842) ring system is an aromatic heterocyclic compound that is relatively stable due to the delocalization of π-electrons across both the benzene (B151609) and oxazole (B20620) rings. wikipedia.orgresearchgate.netnih.gov This aromatic character influences its reactivity, rendering it susceptible to substitution reactions while generally resisting ring-opening. wikipedia.orgresearchgate.net
The benzene portion of the benzoxazole core can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions on Tert-butyl benzo[d]oxazol-7-ylcarbamate is determined by the directing effects of the fused oxazole ring and the N-Boc (tert-butyl carbamate) group at the C-7 position.
The N-Boc group is a powerful activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring. libretexts.org For the C-7 substituted ring, this strongly directs incoming electrophiles to the C-6 position (ortho). The para position is occupied by the fused ring system.
The directing influence of the fused oxazole ring is more complex. The oxygen atom acts as an activating, ortho-, para-directing group, while the nitrogen atom is deactivating. However, the dominant directing influence for electrophilic attack on the benzene moiety is expected to come from the strongly activating carbamate (B1207046) group. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is ortho to the carbamate. The presence of electron-donating groups is known to facilitate electrophilic substitution on such heterocyclic systems. chempedia.info
| Reaction | Typical Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Tert-butyl 6-nitrobenzo[d]oxazol-7-ylcarbamate | The -NHBoc group is a strong ortho-director, making the C-6 position the most nucleophilic. |
| Halogenation | Br₂ / FeBr₃ | Tert-butyl 6-bromobenzo[d]oxazol-7-ylcarbamate | The activating carbamate group directs the electrophilic bromine to the ortho C-6 position. |
| Sulfonation | Fuming H₂SO₄ | Tert-butyl 6-sulfobenzo[d]oxazol-7-ylcarbamate | The reaction is directed to the most activated position, C-6, ortho to the carbamate. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Tert-butyl 6-acylbenzo[d]oxazol-7-ylcarbamate | The acyl group is introduced at the C-6 position under the direction of the -NHBoc group. |
While the benzoxazole ring is generally stable, the oxazole portion can undergo nucleophilic attack and subsequent ring-opening under specific conditions, particularly at the C-2 position. Direct nucleophilic substitution on the oxazole ring is uncommon unless an effective leaving group is present at C-2. tandfonline.comwikipedia.org
However, several reaction pathways have been developed that exploit the reactivity of the oxazole ring, leading to its cleavage. For instance, benzoxazoles can react with strong nucleophiles like secondary amines, leading to ring-opening to form an o-hydroxyarylamidine intermediate, which can then undergo further transformations. lookchem.com Another documented pathway involves a Lewis acid-catalyzed cascade reaction with propargylic alcohols. This process is initiated by a nucleophilic attack from the benzoxazole, which ultimately results in a ring-opened intermediate that recyclizes to form a 1,4-benzoxazine scaffold. rsc.org Additionally, reduction of the oxazole ring can also lead to ring-opening pathways. tandfonline.com
| Reagent/Condition | Intermediate/Product Type | Mechanism Pathway | Reference |
|---|---|---|---|
| Secondary Amines (e.g., Piperidine) | o-Hydroxyarylamidines | Nucleophilic attack of the amine at the C-2 position of the benzoxazole ring, leading to cleavage of the O-C2 bond. | lookchem.com |
| Propargylic Alcohols / Y(OTf)₃ | 1,4-Benzoxazine derivatives | SN1 nucleophilic substitution of the benzoxazole onto a propargyl cation, followed by ring-opening and regioselective ring-closure. | rsc.org |
| Reducing Agents (e.g., Ni-Al alloy) | Ring-opened amino alcohols | Reductive cleavage of the heterocyclic ring. | tandfonline.com |
Transformations Involving the tert-Butyl Carbamate Functionality
The tert-butyl carbamate (Boc) group at the C-7 position is primarily a protective group for the amine. Its chemical transformations are central to its role in multi-step organic synthesis and largely involve its removal (deprotection) or conversion to other functional groups.
A key feature of the Boc protecting group is its high stability under basic and most nucleophilic conditions. organic-chemistry.orgniscpr.res.in This stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. reddit.com
Conversely, the Boc group is readily cleaved under acidic conditions. acs.orgfishersci.co.uk The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. This cation is typically trapped by a nucleophile or eliminates a proton to form isobutylene (B52900). The resulting carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine. thieme-connect.com This selective lability under acidic conditions makes the Boc group a cornerstone of modern organic synthesis.
| Reagent | Typical Solvent | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | Common and highly effective; TFA is volatile and corrosive. acs.org |
| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | Provides the amine as a hydrochloride salt. fishersci.co.uk |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Room Temperature | A milder, environmentally benign alternative for selective deprotection. organic-chemistry.org |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Acetonitrile | Reflux | A Lewis acid catalyst used for selective deprotection. researchgate.net |
The nitrogen atom of the Boc-carbamate is generally unreactive and non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Direct alkylation or acylation at this nitrogen is not a typical reaction pathway. However, the entire N-Boc functional group can be transformed into other functionalities, effectively serving as a precursor to a different group rather than just a protected amine.
For instance, N-Boc protected anilines can be directly converted into secondary amides through metal-catalyzed coupling reactions. A rhodium-catalyzed process allows for the coupling of N-Boc anilines with arylboroxines to form secondary benzamides. organic-chemistry.org Similarly, treatment with Grignard reagents can also achieve the transformation of N-Boc anilines into the corresponding amides. nih.gov These reactions represent a synthetic shortcut, avoiding the need for a separate deprotection step followed by N-functionalization.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Amide Formation (Coupling) | Arylboroxines, Rhodium catalyst | Secondary Benzamides | organic-chemistry.org |
| Amide Formation | Grignard Reagents (e.g., PhMgBr) | Secondary Amides | nih.gov |
Thermal cleavage is an alternative method for the deprotection of N-Boc groups that avoids the use of strong acids. thieme-connect.comresearchgate.net The thermal decomposition of tert-butyl N-arylcarbamates is a first-order reaction that proceeds cleanly to yield three products: the free amine, carbon dioxide, and isobutylene. cdnsciencepub.com This method is particularly useful for substrates that are sensitive to acid. acs.org
The mechanism is believed to involve a slow, concerted elimination step where a proton is transferred, leading to the release of isobutylene and the formation of a transient carbamic acid, which then undergoes rapid decarboxylation. thieme-connect.comacs.org The rate of this decomposition is influenced by factors such as the solvent and the electronic nature of the aromatic ring; electron-withdrawing groups on the aryl ring tend to increase the rate of decomposition. cdnsciencepub.comacs.org These reactions can be performed in high-boiling solvents or under continuous-flow high-temperature conditions. acs.orgacs.org
| Solvent | Temperature | Method | Notes |
|---|---|---|---|
| Diphenyl Ether | ~180 °C | Batch | Classic high-boiling solvent for thermal studies. cdnsciencepub.com |
| N/A (Neat) | >150 °C | Batch / Flow | Solvent-free conditions are possible for some substrates. researchgate.net |
| Trifluoroethanol (TFE) | ~150 °C | Flow / Microwave | Fluorinated alcohols can accelerate the deprotection process. acs.orgresearchgate.net |
| Water | >100 °C | Batch / Flow | A green chemistry approach using superheated water. acs.org |
Reactivity of the tert-Butyl Moiety in Selective Transformations
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and the numerous methods available for its removal. The selective cleavage of the Boc group in this compound is a key transformation, unmasking the 7-amino functionality for further synthetic manipulations. The deprotection of the Boc group typically proceeds via the formation of a transient tert-butyl cation. acsgcipr.org
A variety of reagents and conditions can be employed for the removal of the Boc group, with the choice often depending on the presence of other sensitive functional groups within the molecule. Common methods include acidic, basic, and thermal approaches, as well as procedures employing specific chemical reagents. acsgcipr.orglookchem.comnih.gov
Acid-Catalyzed Deprotection:
Strong acids are frequently used to cleave the Boc group. Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid are effective. acsgcipr.orgsemanticscholar.orgmdpi.com The reaction proceeds through protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. Aqueous phosphoric acid has also been reported as a mild and effective reagent for this transformation, offering good selectivity in the presence of other acid-sensitive groups. nih.gov
Reagent-Based Deprotection:
Several other reagents can effect the removal of the Boc group under milder or more specific conditions. For instance, oxalyl chloride in methanol has been shown to deprotect a range of N-Boc compounds at room temperature. nih.govrsc.org Another mild method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing tetrahydrofuran (B95107) (THF). lookchem.com Iron(III) salts have also been demonstrated as catalysts for the selective cleavage of the Boc group. semanticscholar.org
Thermal Deprotection:
The Boc group can also be removed under thermal conditions. Heating the compound in a suitable solvent can lead to the cleavage of the protecting group, often with the advantage of avoiding harsh acidic or basic reagents. researchgate.netresearchgate.netnih.gov
The following table summarizes various conditions for the deprotection of tert-butyl carbamates, which are applicable to this compound.
| Method | Reagents and Conditions | Notes |
| Acidic | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Common and efficient method. acsgcipr.org |
| Hydrochloric acid (HCl) in various organic solvents | Widely used, can be tailored by solvent choice. acsgcipr.orgmdpi.com | |
| Aqueous phosphoric acid | Mild conditions with good selectivity. nih.gov | |
| Reagent-Based | Oxalyl chloride in methanol | Mild, room temperature deprotection. nih.govrsc.org |
| Tetrabutylammonium fluoride (TBAF) in THF, reflux | Fluoride-mediated cleavage. lookchem.com | |
| Iron(III) salts (e.g., FeCl₃) | Catalytic and selective removal. semanticscholar.org | |
| Thermal | Heating in a suitable solvent (e.g., toluene, acetonitrile) | Reagent-free method. researchgate.netresearchgate.netnih.gov |
Redox Chemistry of the Benzo[d]oxazole System
The benzo[d]oxazole core of the molecule is also susceptible to redox transformations. Both the benzene and the oxazole rings can participate in oxidation and reduction reactions, depending on the reagents and conditions employed.
Reduction of the Benzo[d]oxazole System:
The benzoxazole ring system can undergo reduction, although this often requires strong reducing agents and may lead to ring cleavage. For instance, reduction of benzoxazoles with sodium in liquid ammonia (B1221849) has been reported to result in the cleavage of the heterocyclic ring. scite.aiacs.org Electrochemical methods have also been utilized to study the reduction of benzoxazole derivatives. Studies on nitro-substituted benzoxazoles have shown that the nitro group is typically reduced first, followed by the reduction of the benzoxazole ring at more negative potentials. esisresearch.orgresearchgate.net The parent benzoxazole molecule, however, may be electrochemically inactive within the typical potential range, indicating a relative resistance to reduction. esisresearch.org
Oxidation of the Benzo[d]oxazole System:
The oxidation of the benzoxazole ring system can also occur. Enzymatic oxidation of benzoxazole derivatives has been observed, leading to ring-opened products. psu.edu Electrochemical oxidation of substituted benzoxazoles has been investigated as a method for synthesizing more complex structures. organic-chemistry.orgresearchgate.netacs.orgrsc.org For example, the electrochemical synthesis of 2-substituted benzoxazoles can proceed through an oxidative cyclization mechanism. acs.org The presence of the electron-donating carbamate group at the 7-position of this compound would likely influence the oxidation potential of the aromatic ring, potentially making it more susceptible to oxidation compared to the unsubstituted benzoxazole. Some benzoxazole derivatives have also been noted for their antioxidant potential, suggesting they can participate in redox processes by scavenging reactive oxygen species. researchgate.net
The specific redox potentials and reaction pathways for this compound would require dedicated experimental investigation. However, the existing literature on related benzoxazole derivatives provides a solid foundation for predicting its potential redox behavior.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of Tert-butyl benzo[d]oxazol-7-ylcarbamate would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal information about neighboring protons.
The protons of the benzoxazole (B165842) ring system are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the carbamate (B1207046) group. The single proton on the oxazole (B20620) ring (at position 2) would likely appear as a singlet in the downfield region, typically above 8.0 ppm.
The N-H proton of the carbamate group would present as a singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally expected in the range of 8.0 to 10.0 ppm. The most upfield signal in the spectrum would be from the nine equivalent protons of the tert-butyl group, which would appear as a sharp singlet around 1.5 ppm due to the absence of adjacent protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (Benzoxazole) | 7.0 - 8.5 | m | N/A |
| Oxazole-H (C2-H) | > 8.0 | s | N/A |
| N-H (Carbamate) | 8.0 - 10.0 | s | N/A |
Note: The table presents predicted values. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. In this compound, the aromatic carbons of the benzoxazole ring would resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom of the oxazole ring (C2) is expected at the lower end of this range.
The carbonyl carbon (C=O) of the carbamate group is characteristically deshielded and would appear as a singlet around 150-160 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the methyl carbons of the tert-butyl group would be found in the upfield region, around 28 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C (Benzoxazole) | 110 - 160 |
| C=O (Carbamate) | 150 - 160 |
| -C (CH₃)₃ | ~80 |
Note: The table presents predicted values. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the protons on the benzoxazole ring by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments for the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the N-H proton and the carbonyl carbon, as well as the carbons of the benzoxazole ring. Correlations between the tert-butyl protons and the quaternary and carbonyl carbons of the carbamate group would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂O₃), the calculated exact mass would be used to confirm its molecular formula.
Fragmentation analysis in mass spectrometry provides valuable structural information. A common fragmentation pathway for tert-butyl carbamates is the loss of the tert-butyl group as a stable carbocation, resulting in a prominent peak at [M-57]. Another likely fragmentation would be the loss of isobutylene (B52900) (56 Da) to give the corresponding carbamic acid, which may then decarboxylate. Cleavage of the carbamate bond and fragmentation of the benzoxazole ring would also produce characteristic ions.
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C=N groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3200 - 3400 |
| Carbonyl | C=O stretch | 1680 - 1720 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether/Ester | C-O stretch | 1200 - 1300 |
| Imine (Oxazole) | C=N stretch | 1600 - 1650 |
Note: The table presents predicted values. Actual experimental values may vary.
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the benzoxazole moiety, providing a characteristic "molecular fingerprint" that can be used for identification. The symmetric vibrations of the tert-butyl group would also be Raman active. While detailed predictions are challenging without experimental data, Raman spectroscopy would serve as a valuable tool for confirming the identity and purity of the compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry.
In the absence of a crystal structure for this compound, analysis of structurally related compounds, particularly those containing the benzo[d]oxazole core or the tert-butyl carbamate moiety, can offer valuable predictive information.
Insights from Analogous Benzo[d]oxazole Structures
Conformational Influence of the Tert-Butyl Carbamate Group
The tert-butyl carbamate group introduces significant steric bulk and specific electronic properties. X-ray crystallographic studies of other tert-butyl carbamate-containing molecules, such as tert-butyl N-(thiophen-2-yl)carbamate, provide a model for its conformational preferences and intermolecular interactions. nih.gov In the solid state, the carbamate group itself tends to be planar due to resonance. The bulky tert-butyl group influences crystal packing, often leading to specific intermolecular interactions like C-H···O hydrogen bonds. nih.gov The crystal structure of tert-butyl N-(thiophen-2-yl)carbamate shows a one-dimensional chain formed through intermolecular N-H···O hydrogen bonds. nih.gov A similar hydrogen bonding pattern could be anticipated for this compound, influencing its crystal lattice.
The dihedral angle between the aromatic ring and the carbamate group is a key conformational parameter. In tert-butyl N-(thiophen-2-yl)carbamate, this angle is 15.79 (14)°. nih.gov For this compound, a similar twist would be expected to minimize steric hindrance between the carbamate's carbonyl oxygen or tert-butyl group and the adjacent protons on the benzoxazole ring.
Predictive Crystal Packing and Intermolecular Interactions
Based on the analysis of analogous structures, the solid-state structure of this compound is likely to be characterized by:
A planar benzo[d]oxazole core.
A relatively planar carbamate group.
A non-zero dihedral angle between the plane of the benzoxazole ring and the plane of the carbamate group.
Intermolecular N-H···O hydrogen bonds, potentially forming chains or dimeric structures within the crystal lattice.
The following table summarizes crystallographic data from an analogous benzo[d]oxazole derivative, providing context for the expected structural parameters.
Table 1: Selected Crystallographic Data for an Analogous Benzo[d]oxazole Derivative
| Parameter | Value for Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.9936(3) |
| b (Å) | 13.9638(3) |
| c (Å) | 11.5126(4) |
| β (°) | 108.939(3) |
| Volume (ų) | 1823.70(9) |
The next table presents data for a compound featuring the tert-butyl carbamate group, highlighting its typical structural characteristics.
Table 2: Selected Crystallographic Data for an Analogous Tert-butyl Carbamate Derivative
| Parameter | Value for tert-Butyl N-(thiophen-2-yl)carbamate nih.gov |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 11.732(2) |
| b (Å) | 8.6513(17) |
| c (Å) | 9.879(2) |
| Volume (ų) | 1002.7(3) |
| Key Hydrogen Bond (N-H···O) Distance (Å) | 2.920(3) |
A definitive understanding of the absolute stereochemistry and solid-state conformation of this compound awaits successful single-crystal X-ray diffraction analysis. However, the detailed examination of structurally analogous compounds provides a robust and scientifically grounded prediction of its key structural features.
Theoretical and Computational Investigations of Tert Butyl Benzo D Oxazol 7 Ylcarbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. For a molecule like tert-butyl benzo[d]oxazol-7-ylcarbamate, DFT methods, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be suitable for a comprehensive analysis of its electronic and structural properties. nih.govnih.gov
The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the structure corresponding to the lowest energy on the potential energy surface.
Research Findings: For this compound, the geometry optimization would likely reveal a nearly planar benzoxazole (B165842) ring system, a characteristic feature of this fused heterocyclic core. The tert-butyl carbamate (B1207046) substituent, however, would introduce significant three-dimensionality. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated. The electronic structure analysis provides insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its chemical behavior.
Disclaimer: The following data is illustrative, representing typical values for similar chemical moieties calculated using DFT methods, and not from direct computation on this compound.
Interactive Data Table: Predicted Geometrical Parameters| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbamate) | ~1.23 Å |
| Bond Length | N-H (carbamate) | ~1.01 Å |
| Bond Length | C-O (benzoxazole) | ~1.37 Å |
| Bond Length | C=N (benzoxazole) | ~1.31 Å |
| Bond Angle | O=C-N (carbamate) | ~125° |
| Dihedral Angle | C(ring)-N-C=O | ~180° (for planar conformer) |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Research Findings: The calculated vibrational spectrum for this compound would exhibit characteristic frequencies corresponding to its functional groups. Potential Energy Distribution (PED) analysis can be used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, or wagging of bonds. nih.gov
Disclaimer: The data below is representative of characteristic vibrational frequencies for the functional groups present in the title compound, based on DFT studies of analogous molecules.
Interactive Data Table: Predicted Vibrational Frequencies| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretching | Carbamate | ~3400-3500 |
| Aromatic C-H stretching | Benzene (B151609) ring | ~3050-3150 |
| Aliphatic C-H stretching | tert-Butyl group | ~2900-3000 |
| C=O stretching | Carbamate | ~1700-1730 |
| C=N stretching | Oxazole (B20620) ring | ~1640-1660 |
| C-O-C stretching | Oxazole ring / Ester | ~1200-1280 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
Research Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, which is a common feature for such aromatic heterocycles. researchgate.net The LUMO would likely be distributed across both the benzoxazole core and the electron-withdrawing carbamate group. A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. nih.gov From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Disclaimer: The following values are illustrative, based on typical results from DFT calculations on similar aromatic carbamates, and are not from direct computation on the title compound.
Interactive Data Table: Predicted Reactivity Descriptors| Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | ~ -6.5 | Electron-donating ability |
| LUMO Energy (ELUMO) | - | ~ -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 | Chemical reactivity / Kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 | Resistance to charge transfer |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.0 | Electron-attracting power |
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.
Research Findings: The primary focus for this compound would be the rotation around the single bond connecting the carbamate nitrogen to the benzoxazole ring. The bulky tert-butyl group introduces significant steric hindrance, which will heavily influence the preferred orientation of the carbamate substituent relative to the planar ring. Computational scans of the potential energy surface by systematically rotating this bond would reveal the global energy minimum conformation and any local minima, providing insight into the molecule's flexibility and preferred shape in different environments. upenn.eduresearchgate.net
Molecular Docking Studies (for related compounds) to Explore Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand how a molecule might interact with a biological target.
Research Findings: While docking studies for this compound are not specified in the literature, extensive research on related benzoxazole derivatives has demonstrated their potential to bind to various protein targets. For example, benzoxazole derivatives have been docked into the active sites of enzymes like VEGFR-2 kinase and lipid transfer proteins. nih.govnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds between the benzoxazole nitrogen or substituent groups and amino acid residues like leucine, valine, and lysine. nih.gov The docking scores provide an estimate of the binding affinity, helping to prioritize compounds for further investigation. researchgate.netijpsdronline.com
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods can be used to model chemical reactions, providing a detailed picture of how reactants are converted into products. This involves mapping the reaction pathway and identifying the transition state—the highest energy point along this path.
Research Findings: For this compound, such studies could investigate its synthesis, which typically involves the cyclization of an ortho-substituted aminophenol. researchgate.net Computational modeling could elucidate the mechanism of this ring-closing reaction, determining whether it is a concerted or stepwise process and calculating the activation energy barrier. nih.govacs.org For instance, studies on benzoxazole biosynthesis have computationally explored intermediates like esters and hemiorthoamides to understand the precise enzymatic mechanism. nih.gov These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Machine Learning and Chemoinformatics Approaches for Predicting Synthetic Outcomes and Reactivity
The intersection of computational science and organic chemistry has introduced powerful predictive tools that can accelerate materials discovery and synthetic strategy. For a specific molecule like this compound, machine learning (ML) and chemoinformatics offer a theoretical framework to forecast its reactivity and optimize its synthesis, even in the absence of extensive empirical data. These approaches leverage algorithms trained on vast datasets of known chemical reactions to identify patterns and make statistically sound predictions about unknown or untested processes.
While specific predictive models developed exclusively for this compound are not documented in current literature, the methodologies are broadly applicable. Chemoinformatics techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently used for structurally similar compounds like benzoxazole derivatives to predict their biological and chemical properties. researchgate.netrsc.orgtandfonline.com These models correlate variations in molecular structure with changes in reactivity or activity. For instance, a QSAR model for a series of benzoxazole compounds might use topological parameters and molecular connectivity indices to predict their behavior. researchgate.net
Machine learning models, particularly neural networks and tree-based methods, can predict reaction outcomes, including product yields, with increasing accuracy. acs.orgnih.gov These models learn from features representing the reactants, reagents, and conditions of a reaction to forecast the likely product. For carbamate compounds, ML has been used to predict properties like toxicity and binding affinities, demonstrating the capability of these models to handle this functional group. nih.govacs.org
A theoretical application to this compound would involve generating a set of molecular descriptors (e.g., electronic properties, steric parameters, topological indices). These descriptors would serve as input for a pre-trained ML model. The model could then predict, for example, the yield of a specific transformation, such as the deprotection of the tert-butylcarbamate (B1260302) group under various acidic conditions.
To illustrate, consider a hypothetical scenario where researchers aim to optimize the yield of a Suzuki-Miyaura coupling reaction involving a derivative of this compound. A machine learning model, pre-trained on a large dataset of similar coupling reactions, could be employed to predict the yield under different conditions. The table below represents a potential output from such a predictive model, showcasing how varying parameters might influence the synthetic outcome.
Table 1: Hypothetical Machine Learning Predictions for Suzuki-Miyaura Coupling Yield
This table is for illustrative purposes only and represents a hypothetical application of a predictive model. The data is not derived from experimental results.
| Catalyst | Ligand | Base | Temperature (°C) | Predicted Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 78 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 92 |
| Pd(PPh₃)₄ | None | K₂CO₃ | 110 | 65 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 80 | 85 |
Such predictive exercises are invaluable for guiding experimental design. By running in silico experiments, chemists can narrow down the most promising reaction conditions, thereby saving significant time and resources. This approach allows for the rapid screening of a wide array of catalysts, solvents, and temperatures that would be impractical to test exhaustively in a laboratory setting. researchgate.net As more reaction data becomes publicly available, the accuracy and applicability of these machine learning and chemoinformatics tools are expected to grow, further enhancing their role in modern chemical synthesis.
Mechanistic Studies of Reactions Involving Tert Butyl Benzo D Oxazol 7 Ylcarbamate
Elucidation of Reaction Pathways and Intermediate Formation
This would involve identifying the step-by-step sequence of bond-making and bond-breaking events. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography are often employed to detect and characterize transient intermediates. For example, studies on other compounds have successfully identified radical intermediates in reactions initiated by reagents like tert-butyl nitrite. mdpi.com However, no such pathways or intermediates have been documented for Tert-butyl benzo[d]oxazol-7-ylcarbamate.
Kinetic Studies and Determination of Rate Laws
Kinetic studies are fundamental to understanding the factors that influence the speed of a reaction. By systematically varying the concentrations of reactants and catalysts, chemists can determine the rate law, which provides quantitative information about the composition of the transition state. This type of data is essential for optimizing reaction conditions but is not available in the literature for reactions involving this compound.
Investigation of Catalytic Cycles and Ligand Effects
Many modern organic reactions rely on catalysts to proceed efficiently. A key aspect of mechanistic studies is to delineate the catalytic cycle, showing how the catalyst is regenerated and participates in the reaction. Furthermore, the electronic and steric properties of ligands attached to a metal catalyst can have a profound impact on the reaction's outcome. While the influence of ligands is a well-studied phenomenon in catalysis, researchgate.net there are no published investigations into catalytic cycles or ligand effects in transformations of this compound.
Stereochemical Investigations of Transformations
For reactions that can produce stereoisomers, understanding the stereochemical course is critical. This involves determining whether a reaction proceeds, for example, with retention or inversion of configuration at a stereocenter. Such studies provide deep insights into the geometry of transition states. There is currently no information available regarding the stereochemical outcomes of any reactions involving this compound.
Strategic Applications in Contemporary Organic Synthesis
Tert-butyl Benzo[d]oxazol-7-ylcarbamate as a Versatile Building Block in Complex Molecule Construction
The utility of this compound as a versatile building block stems from its dual-functionality. The Boc-protected amine at the 7-position serves as a latent nucleophile, which can be unmasked under specific conditions to allow for further chemical transformations. The benzoxazole (B165842) core itself can also be modified, although the primary point of diversification is typically the deprotected amine.
The general strategy involves the removal of the Boc group to reveal the free amine, 7-aminobenzo[d]oxazole. This amine can then undergo a variety of reactions, such as acylation, alkylation, or arylation, to introduce new functional groups and build molecular complexity. This step-wise approach allows for the controlled construction of complex derivatives. For instance, the synthesis of related benzothiazole building blocks follows a similar logic, where a protected amine is deprotected and then modified in subsequent steps. nih.govacs.org
While numerous methods exist for the synthesis of the benzoxazole core itself, often starting from 2-aminophenols, the strategic value of this compound lies in its pre-functionalized and protected state, making it a ready-to-use component for multi-step synthetic pathways. mdpi.comorganic-chemistry.org
Integration into Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis for generating molecular diversity by combining three or more reactants in a single step. While the direct participation of this compound in MCRs is not extensively documented, its deprotected form, 7-aminobenzo[d]oxazole, possesses the potential to act as a component in such reactions.
After removal of the Boc protecting group, the resulting 7-aminobenzoxazole could, in principle, serve as the amine component in well-known MCRs. For example, it could potentially be used in Ugi or Passerini reactions, which are foundational MCRs for the synthesis of peptide-like structures and other complex molecules. However, specific examples employing this particular amine in the literature are scarce. The primary focus in the literature is often on the synthesis of the benzoxazole ring system itself via MCRs, rather than using a pre-formed benzoxazole as a reactant.
Late-Stage Functionalization Strategies for Modifying Advanced Intermediates
Late-stage functionalization (LSF) is a strategy to introduce chemical modifications at the final stages of a synthetic sequence, which is particularly valuable in drug discovery for rapidly generating analogs of a lead compound. For an advanced intermediate containing the this compound moiety, LSF would typically involve the selective modification of C-H bonds on the benzoxazole aromatic ring.
The reactivity and regioselectivity of such a C-H functionalization would be influenced by the directing effects of the carbamate (B1207046) group and the heteroatoms of the oxazole (B20620) ring. Potential LSF reactions could include directed ortho-metalation followed by quenching with an electrophile, or transition-metal-catalyzed C-H activation to introduce aryl, alkyl, or other functional groups. While these strategies are well-established for many aromatic systems, their specific application to this compound is not widely reported.
Development of Novel Derivatization Strategies for Synthetic Utility
The primary strategy for the derivatization of this compound revolves around the chemistry of the 7-amino group after deprotection. The removal of the Boc group yields 7-aminobenzo[d]oxazole, a versatile intermediate for a range of chemical transformations.
Key Derivatization Reactions of 7-Aminobenzo[d]oxazole:
| Reaction Type | Reagent/Catalyst | Product Type |
| Acylation | Acyl chlorides, Carboxylic acids with coupling agents (e.g., EDCI, HOBt) | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines |
| Reductive Amination | Aldehydes/Ketones with a reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst, Ligand, Base | Diaryl/Alkylaryl Amines |
These reactions allow for the introduction of a wide array of substituents at the 7-position, enabling the synthesis of diverse libraries of compounds for various applications, including medicinal chemistry. For example, the synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives highlights the importance of substitution at the 7-position for biological activity. nih.gov
Use in the Synthesis of Advanced Heterocyclic Systems (e.g., Fused Ring Systems, Hybrid Molecules)
The 7-amino group of the deprotected benzoxazole core is a key functional handle for the construction of more complex, fused heterocyclic systems. Through annulation reactions, where a new ring is built onto the existing benzoxazole scaffold, novel polycyclic aromatic systems can be generated.
For instance, the amino group can react with bifunctional electrophiles to construct a new ring. An example is the reaction with a β-ketoester, which could lead to the formation of a fused pyridone ring, creating an oxazolo-quinoline type structure. The synthesis of fused systems like oxazolo[5,4-d]pyrimidines often involves the cyclization of an existing oxazole derivative, demonstrating a relevant synthetic strategy. nih.gov Similarly, the synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives involves the cyclization of a substituted 2-aminobenzothiazole, a process that could be conceptually adapted to 7-aminobenzoxazole to create novel fused heterocycles. nih.gov
This approach allows for the creation of hybrid molecules that combine the structural features of benzoxazole with other heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space and biological activities.
Conclusion and Future Research Directions
Synthesis and Transformation Potential of Tert-butyl Benzo[d]oxazol-7-ylcarbamate
The synthesis of this compound, while not explicitly detailed in a single procedure in the reviewed literature, can be logically devised from well-established synthetic methodologies for its constituent parts: the benzoxazole (B165842) core and the N-Boc protected amine.
Proposed Synthesis:
A plausible synthetic route would commence with a suitably substituted o-aminophenol. The formation of the benzoxazole ring is a key step, for which numerous methods have been developed. A common approach involves the condensation of an o-aminophenol with various reagents like carboxylic acids or their derivatives. ijpbs.comresearchgate.net For the target compound, a precursor such as 2,3-diaminophenol (B1330466) would likely be modified or cyclized to form 7-aminobenzo[d]oxazole.
Once 7-aminobenzo[d]oxazole is obtained, the subsequent step is the protection of the exocyclic amino group as a tert-butyl carbamate (B1207046). This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. fishersci.co.ukjk-sci.com This reaction is generally high-yielding and proceeds under mild conditions, making it an efficient method for installing the Boc protecting group. jk-sci.comtotal-synthesis.com
The primary transformation potential of this compound lies in the strategic removal of the Boc group. The tert-butyloxycarbonyl group is prized for its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com This deprotection regenerates the 7-aminobenzo[d]oxazole, a key intermediate that can undergo a variety of subsequent reactions. The revealed aromatic amine can be functionalized through acylation, alkylation, diazotization, or participation in cross-coupling reactions, allowing for the synthesis of a diverse library of 7-substituted benzoxazole derivatives.
| Step | Reaction Type | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Benzoxazole Formation | o-aminophenol precursor, carboxylic acid/derivative, polyphosphoric acid (PPA) | Construction of the core benzo[d]oxazole ring system to yield 7-aminobenzo[d]oxazole. |
| 2 | N-Boc Protection | 7-aminobenzo[d]oxazole, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | Synthesis of the target compound, this compound. |
| 3 | N-Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the protecting group to reveal the 7-amino functionality for further diversification. |
| 4 | Further Functionalization | Acyl chlorides, alkyl halides, etc. | Derivatization of the 7-aminobenzo[d]oxazole intermediate. |
Emerging Challenges and Unexplored Opportunities in Benzo[d]oxazole and Carbamate Chemistry
The fields of benzo[d]oxazole and carbamate chemistry are mature, yet they continue to present challenges and opportunities for innovation.
Challenges:
Greener Synthesis: A significant challenge in benzoxazole synthesis is the reliance on harsh conditions or toxic reagents, such as the highly toxic cyanogen (B1215507) bromide which has been traditionally used. nih.govresearchgate.net The development of more environmentally benign, efficient, and catalyst-driven methods remains a key objective. organic-chemistry.org
Biological Resistance: As with many heterocyclic scaffolds used in medicine, the emergence of multi-drug resistant strains of bacteria and cancer cells necessitates the continuous design of novel benzoxazole derivatives that can overcome these resistance mechanisms. nih.gov
Carbamate Stability and Synthesis: While the carbamate group is valued for its stability, this can also be a challenge. Tailoring its lability for specific prodrug applications requires a fine balance of electronic and steric factors. nih.gov Furthermore, the synthesis of carbamates has historically involved hazardous reagents like phosgene, driving research into safer alternatives. nih.gov
Unexplored Opportunities:
Agrochemical Applications: Benzoxazole and its derivatives have shown a broad spectrum of activities, including fungicidal, herbicidal, and antiviral properties, representing a significant opportunity for the discovery of new agrochemicals. nih.gov
Prodrug Design: The carbamate moiety is exceptionally useful in prodrug design to mask polar functional groups, thereby enhancing membrane permeability and oral bioavailability. nih.gov The combination of a biologically active benzoxazole core with a carbamate linker offers a fertile ground for developing next-generation therapeutics with improved pharmacokinetic profiles.
Hybrid Molecules: There is vast potential in designing hybrid molecules that combine the benzoxazole scaffold with other pharmacophores. This approach could lead to compounds with multi-target activity or novel mechanisms of action, addressing complex diseases. researchgate.net
Prospective Avenues for Academic Investigation: Bridging Synthetic Innovation and Computational Design
The future of research on compounds like this compound lies at the intersection of advanced synthetic chemistry and powerful computational modeling. The literature increasingly demonstrates the synergy between these disciplines for designing novel benzoxazole derivatives. tandfonline.combiotech-asia.org
Computational Guidance for Synthetic Efforts: Molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and density functional theory (DFT) calculations are becoming indispensable tools. researchgate.nettandfonline.com These methods can predict how newly designed benzoxazole-carbamate derivatives will interact with biological targets, such as enzymes or receptors, before they are ever synthesized. tandfonline.combiotech-asia.org This in silico screening can prioritize the most promising candidates, saving significant time and resources in the laboratory. For example, computational studies can help in designing derivatives of 7-aminobenzo[d]oxazole with enhanced binding affinity for a specific enzyme target, guiding the choice of substituents to be added after the Boc-group removal.
Future Academic Directions:
Target-Specific Library Design: Academic research can focus on designing libraries of 7-substituted benzo[d]oxazole derivatives based on the deprotection of the title compound. Computational docking against specific, high-value biological targets (e.g., kinases, proteases, or proteins involved in neurodegenerative diseases) could guide the synthesis of a focused set of molecules with a higher probability of success.
Pharmacokinetic Modeling: Beyond target binding, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future studies could model how modifications to the benzoxazole or carbamate portions of the molecule affect properties like solubility, membrane permeability, and metabolic stability, thus engineering compounds with better drug-like characteristics from the outset.
Exploring New Reaction Pathways: Computational chemistry can also be used to elucidate reaction mechanisms and predict the feasibility of novel, more efficient synthetic routes to the benzoxazole core, potentially leading to the discovery of new catalysts or reaction conditions that align with the principles of green chemistry.
By combining innovative synthetic strategies with predictive computational design, the full potential of the this compound scaffold can be unlocked, paving the way for the discovery of novel molecules for a wide range of scientific applications.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl benzo[d]oxazol-7-ylcarbamate derivatives, and what key reagents are involved?
The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions with protective group strategies. For example, tert-butyl carbamates with heterocyclic cores (e.g., benzoxazepines or oxazolones) are synthesized via coupling reactions using Boc-protected intermediates under anhydrous conditions. Key reagents include tert-butyl dicarbonate (Boc anhydride) for carbamate formation and catalysts like DMAP (4-dimethylaminopyridine) for efficient coupling . Reaction conditions such as inert atmospheres (N₂ or Ar) and solvents like dichloromethane or THF are critical to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound analogs post-synthesis?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for tert-butyl groups appear as singlets near δ 1.4 ppm (¹H) and 28–32 ppm (¹³C). Aromatic protons in benzo[d]oxazole rings resonate between δ 7.0–8.5 ppm, with splitting patterns indicating substitution positions .
- HRMS : Exact mass analysis confirms molecular formulas (e.g., [M+H]⁺ ions with <5 ppm error) .
- IR Spectroscopy : Carbamate C=O stretches appear near 1680–1720 cm⁻¹ .
Q. What are the stability considerations for tert-butyl carbamate derivatives under storage and reaction conditions?
Tert-butyl carbamates are generally stable at room temperature but degrade under strong acidic/basic conditions or prolonged exposure to moisture. Storage recommendations include desiccated environments (≤25°C) and inert solvents (e.g., acetonitrile or DMF) . Stability tests using HPLC or TLC can monitor decomposition, particularly during reactions involving nucleophiles or oxidants .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis when encountering low selectivity?
Low selectivity often arises from competing reactions at the oxazole nitrogen or carbamate oxygen. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc protection .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in aromatic substitutions .
- Protective Group Tuning : Using orthogonal protecting groups (e.g., Fmoc) for sensitive intermediates .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for novel tert-butyl carbamate analogs?
Contradictions may stem from rotational isomers or impurities. Solutions include:
- Variable-Temperature NMR : Resolve dynamic rotational isomerism by analyzing spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals .
- Purification Reassessment : Repeat column chromatography or recrystallization to eliminate impurities .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery contexts?
Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites on the oxazole ring. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors, guiding structure-activity relationship (SAR) optimization .
Q. How can researchers address discrepancies in biological activity data for structurally similar tert-butyl carbamate derivatives?
Discrepancies may arise from assay variability or subtle structural differences. Approaches include:
- Meta-Analysis : Compare published IC₅₀ values for analogs with minor substituent changes (e.g., halogen vs. methyl groups) .
- Protease Stability Assays : Evaluate metabolic stability in liver microsomes to rule out false negatives from rapid degradation .
Methodological Considerations
Q. What in vitro assays are recommended for preliminary evaluation of this compound bioactivity?
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to screen for kinase targeting .
- CYP450 Inhibition Studies : Assess drug-drug interaction risks using human liver microsomes and LC-MS/MS quantification .
- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or HepG2) to identify cytotoxic thresholds .
Q. What strategies mitigate racemization during asymmetric synthesis of chiral tert-butyl carbamate intermediates?
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol .
- Low-Temperature Quenching : Halt reactions at −78°C to prevent epimerization .
Data Interpretation and Reporting
Q. How should researchers document synthetic protocols for tert-butyl carbamate derivatives to ensure reproducibility?
Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
